

5-Methylpyridine-3-boronic acid CAS number

173999-18-3

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Compound of Interest

Compound Name: 5-Methylpyridine-3-boronic acid

Cat. No.: B066605

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Introduction: A Versatile Heterocyclic Building Block

5-Methylpyridine-3-boronic acid is a heterocyclic organoboron compound that has emerged as a crucial building block in organic synthesis. Its structure, featuring a pyridine ring functionalized with both a methyl group and a boronic acid moiety, makes it an exceptionally valuable partner in palladium-catalyzed cross-coupling reactions. It is primarily utilized for the synthesis of complex biaryl and hetero-biaryl motifs, which are common structural cores in pharmaceuticals, agrochemicals, and advanced materials.^{[1][2]} The strategic placement of the methyl group influences the electronic properties of the pyridine ring, offering unique reactivity and selectivity in coupling reactions.^[1]

Physicochemical Properties & Characterization

The reliable application of any reagent begins with a thorough understanding of its physical and chemical characteristics. The properties of **5-Methylpyridine-3-boronic acid** are summarized below.

Table 1: Key Physicochemical Properties

Property	Value	Source(s)
CAS Number	173999-18-3	[3][4]
Molecular Formula	C ₆ H ₈ BNO ₂	[3][4]
Molecular Weight	136.94 g/mol	[3][4][5]
Appearance	White to pale brown solid/powder	[1][6]
Purity	Typically ≥95% to ≥98%	[6][7]
SMILES String	Cc1cncc(c1)B(O)O	[3][4]
InChI Key	REONQWGHSQHTAC-UHFFFAOYSA-N	[3][4]

Stability and Storage

Boronic acids, particularly heterocyclic variants, can be susceptible to degradation. Proper storage is critical to maintain the integrity and reactivity of **5-Methylpyridine-3-boronic acid**.

- Storage Conditions: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[8] It is recommended to keep it refrigerated or in a freezer at temperatures under -20°C.[7][8]
- Sensitivities: Protect the compound from light and moisture.[7] Boronic acids can undergo protodeboronation in the presence of water, especially under non-neutral pH conditions. They can also form cyclic boroxine anhydrides upon dehydration, which may or may not affect subsequent reactivity but can complicate stoichiometry.

Analytical Characterization

Verification of purity and identity is a self-validating step in any synthetic workflow. Standard analytical techniques for this compound include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Proton NMR should conform to the expected pattern for the substituted pyridine ring.[6]

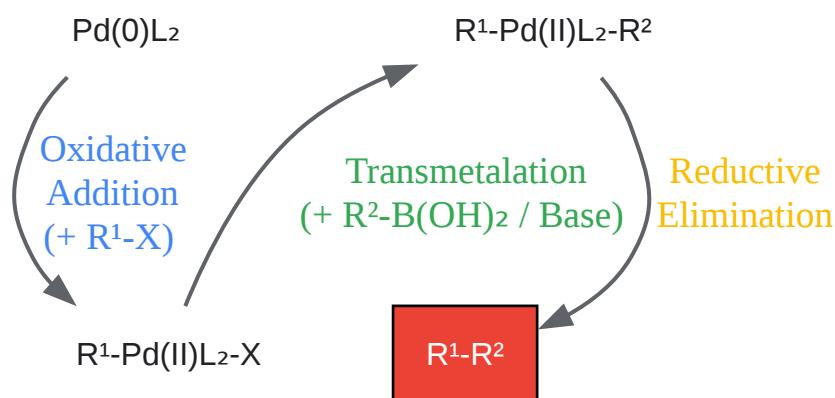
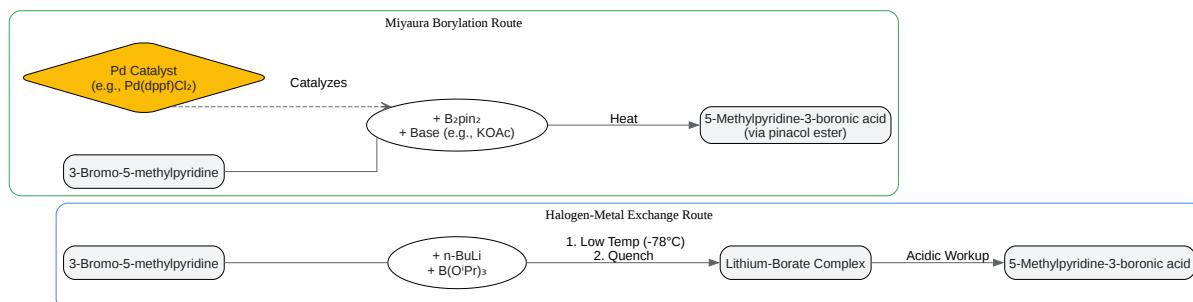
- High-Performance Liquid Chromatography (HPLC): Used to determine purity, with typical assays showing ≥97.5%.^[6]
- Mass Spectrometry (MS): Techniques like LC-MS confirm the molecular weight of the compound.^[8]

Synthesis Strategies for Pyridinylboronic Acids

The synthesis of pyridinylboronic acids like **5-Methylpyridine-3-boronic acid** typically follows established organometallic methodologies. While the exact proprietary synthesis may vary, the fundamental approaches rely on the transformation of a corresponding halopyridine.

Two prevalent strategies are:

- Halogen-Metal Exchange and Borylation: This classic method involves reacting a starting material, such as 3-bromo-5-methylpyridine, with a strong organolithium base (e.g., n-butyllithium) at low temperatures to generate a lithiated pyridine intermediate. This highly reactive species is then quenched with a boron electrophile, typically a trialkyl borate like triisopropyl borate, followed by acidic workup to yield the boronic acid.^[9] The low temperature is critical to prevent side reactions of the unstable lithiated intermediate.^[9]
- Palladium-Catalyzed Borylation (Miyaura Borylation): A more modern and often milder approach involves the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron ($B_2\text{pin}_2$). This method offers excellent functional group tolerance and avoids the use of cryogenic temperatures and highly pyrophoric organolithium reagents.



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